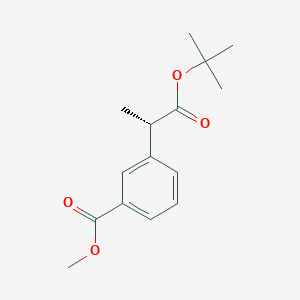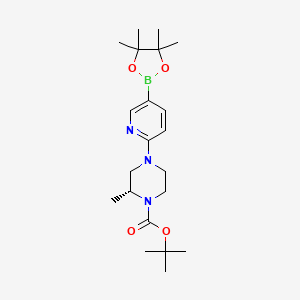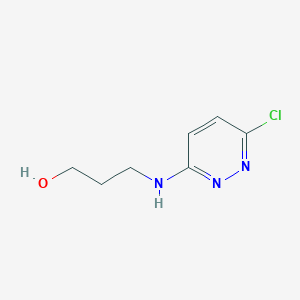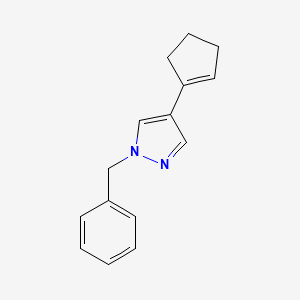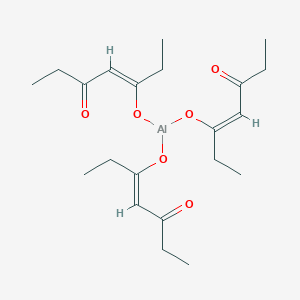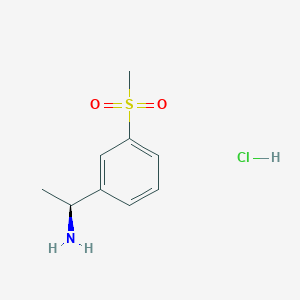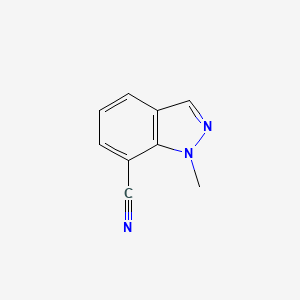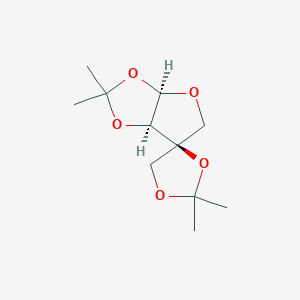
Tetrakis(butoxyethoxyethoxy)silane
Descripción general
Descripción
Tetrakis(butoxyethoxyethoxy)silane, also known as TBESE, is an important organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has a wide range of uses in various fields, including materials science, chemistry, and biology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Tetrakis(dimethoxyboryl)silane, derived from silicon tetrachloride, lithium, and dimethoxyboron chloride, is notable for its oxidative or hydrolytic cleavage susceptibility, while maintaining stability during transesterification with ethylene glycol (Wilcsek, Matteson, & Douglas, 1976).
- Tetrakis(4-N-tert-butyl-N-aminoxylphenyl)silane, studied using EPR spectroscopy and crystallography, demonstrates silicon's role as a weak intramolecular exchange linker for polynitroxides (Liao, Baskett, Lahti, & Palacio, 2002).
Synthesis of Carboxamides and Other Compounds
- Tetrakis(pyridin-2-yloxy)silane [Si(OPy) 4 ] is used as a mild dehydrating agent in forming various carboxamides from corresponding carboxylic acids and amines (Tozawa, Yamane, & Mukaiyama, 2005).
- Tetrakis(trimethylsiloxy)silane is used in the synthesis of branched polysiloxanes, undergoing Pt-catalyzed hydrosilylation with unsaturated epoxides (Cai & Weber, 2004).
Applications in Materials Science
- Tetrakis(trimethylsiloxy)silane has been used to create a unique hierarchical network structure with bimodal pore size distribution in silica monoliths (Brandhuber, Torma, Raab, Peterlik, Kulak, & Hüsing, 2005).
- A study on tetrakis(trimethylsilyl)silane highlights its unique physical and chemical properties due to its high degree of symmetry and branched-chain structure (Gilman & Smith, 1964).
Advanced Applications
- Silicone elastomer biomaterials have been developed using higher molecular weight tetra(alkoxy)silanes, such as tetra(oleyloxy)silane, as crosslinkers, displaying unique properties like persistent lubricous surfaces (Woolfson, Malcolm, Gorman, Jones, Brown, & McCullagh, 2003).
- Glycol alkoxysilane–polysaccharide hybrids, utilizing tetrakis(2-hydroxyethyl)silane, have been proposed for the conservation of historical building stones, demonstrating compatibility with natural polysaccharides (Meléndez-Zamudio, Bravo-Flores, Ramírez-Oliva, Guerra-Contreras, Álvarez-Guzmán, Zárraga-Núñez, Villegas, Martínez-Rosales, & Cervantes, 2021).
Propiedades
IUPAC Name |
tetrakis[2-(2-butoxyethoxy)ethyl] silicate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68O12Si/c1-5-9-13-33-17-21-37-25-29-41-45(42-30-26-38-22-18-34-14-10-6-2,43-31-27-39-23-19-35-15-11-7-3)44-32-28-40-24-20-36-16-12-8-4/h5-32H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSXWILZFZQWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCO[Si](OCCOCCOCCCC)(OCCOCCOCCCC)OCCOCCOCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68O12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(butoxyethoxyethoxy)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



